

Physical and chemical properties of 2-(4-Methoxyphenethyl)benzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-[2-(4-Methoxyphenyl)ethyl]benzoic acid
Cat. No.:	B133823

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An In-depth Technical Guide to 2-(4-Methoxyphenethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methoxyphenethyl)benzoic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide consolidates computed data from reputable chemical databases. Furthermore, it presents a generalized experimental protocol for the synthesis of a structurally related compound to offer insight into potential synthetic routes. The guide also explores the known biological activities of similar methoxybenzoic acid derivatives to suggest potential areas of investigation for 2-(4-Methoxyphenethyl)benzoic acid. This document aims to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the need for further experimental validation of the properties and activities of this compound.

Chemical and Physical Properties

The physical and chemical properties of 2-(4-Methoxyphenethyl)benzoic acid are summarized below. It is important to note that the majority of the following data are computationally

predicted and sourced from the PubChem database.[\[1\]](#)[\[2\]](#) Experimental validation of these properties is recommended for any application.

Property	Value	Source
IUPAC Name	2-[2-(4-methoxyphenyl)ethyl]benzoic acid	PubChem [1] [2]
CAS Number	14525-71-4	PubChem [1] [2]
Molecular Formula	C ₁₆ H ₁₆ O ₃	PubChem [1] [2]
Molecular Weight	256.30 g/mol	PubChem [1] [2]
Computed Melting Point	Not Available	-
Computed Boiling Point	Not Available	-
Computed Solubility	Not Available	-
Computed pKa	Not Available	-
Computed logP	3.8	PubChem

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 2-(4-Methoxyphenethyl)benzoic acid is not readily available in the surveyed literature. However, a general method for the synthesis of related substituted benzoic acids, such as 2-(4-methoxybenzoyl)benzoic acid, can be informative. The following protocol is a representative example of a Friedel-Crafts acylation reaction, a common method for synthesizing such compounds.[\[3\]](#)[\[4\]](#)

General Protocol: Synthesis of a Substituted Benzoic Acid Derivative via Friedel-Crafts Acylation

This protocol describes the synthesis of 2-(4-methoxybenzoyl)benzoic acid, a structurally similar compound, and can be adapted for the synthesis of other substituted benzoic acids.

Materials:

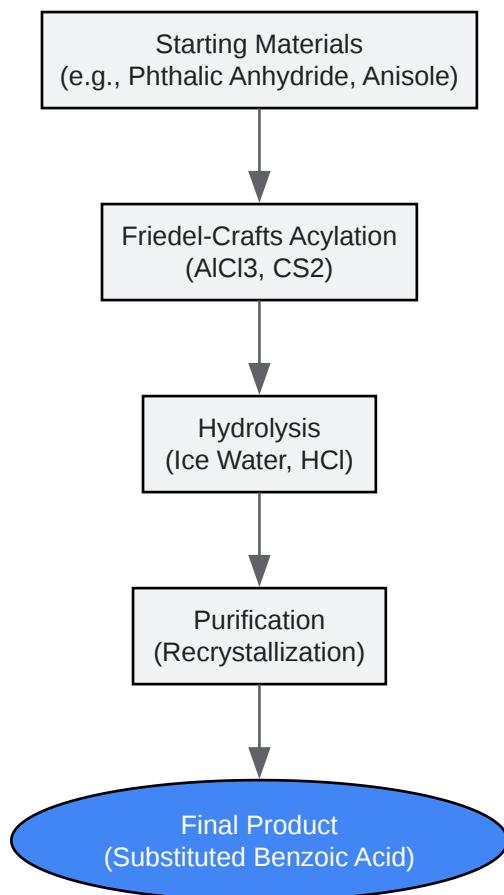
- Phthalic anhydride
- Anisole
- Anhydrous aluminum chloride (AlCl_3)
- Carbon disulfide (CS_2) (Caution: Highly flammable and toxic)
- Ice water
- Hydrochloric acid (HCl)
- Chloroform
- Acetic acid

Procedure:

- To a vigorously stirred mixture of phthalic anhydride and anisole in carbon disulfide, slowly add anhydrous aluminum chloride at ambient temperature.
- Continue stirring the reaction mixture for several hours.
- Hydrolyze the reaction by carefully adding ice water.
- Remove the organic solvents by steam distillation.
- Cool the remaining solution to induce precipitation of the crude product.
- Separate the solid product and dissolve it in a suitable organic solvent, such as chloroform.
- Remove the solvent under reduced pressure to obtain the crude solid.
- Recrystallize the crude product from a suitable solvent system, such as acetic acid/water, to yield the purified 2-(4-methoxybenzoyl)benzoic acid.

Workflow for the Synthesis of a Substituted Benzoic Acid

General Synthesis Workflow for a Substituted Benzoic Acid

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Caption: General workflow for the synthesis of a substituted benzoic acid.

Analytical Characterization

Comprehensive analytical data for 2-(4-Methoxyphenethyl)benzoic acid is not available in the public domain. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: Would be used to determine the number and types of protons in the molecule, including signals for the aromatic protons, the ethyl bridge protons, and the methoxy group protons.

- ^{13}C NMR: Would provide information on the carbon skeleton of the molecule.

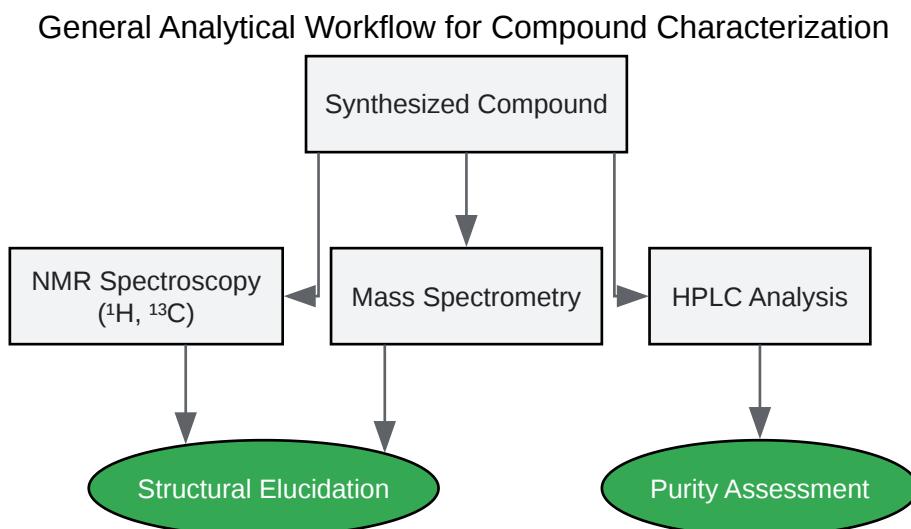
Mass Spectrometry (MS):

- Would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.

High-Performance Liquid Chromatography (HPLC):

- Would be used to assess the purity of the compound and for quantitative analysis.

Example of a General Analytical Workflow



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Caption: General workflow for the analytical characterization of a synthesized compound.

Potential Biological Activities and Signaling Pathways

Specific biological activities or effects on signaling pathways for 2-(4-Methoxyphenethyl)benzoic acid have not been reported in the scientific literature. However, various derivatives of methoxybenzoic acid have demonstrated a range of biological activities,

suggesting that 2-(4-Methoxyphenethyl)benzoic acid could be a candidate for similar investigations.

- **Anticancer Activity:** Some methoxybenzoic acid derivatives have been investigated for their potential as anticancer agents. For instance, certain compounds have shown inhibitory effects on cancer cell proliferation.
- **Anti-inflammatory and Analgesic Properties:** The benzoic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that derivatives like 2-(4-Methoxyphenethyl)benzoic acid could exhibit anti-inflammatory or analgesic effects.
- **Antimicrobial Activity:** Derivatives of benzoic acid are known for their antimicrobial properties and are used as preservatives.

Given the structural similarities to other biologically active molecules, 2-(4-Methoxyphenethyl)benzoic acid could potentially interact with various signaling pathways. However, without experimental data, any discussion of specific pathways would be speculative. Further research is required to explore the pharmacological profile of this compound.

Logical Relationship for Investigating Biological Activity

Investigative Approach for Biological Activity

2-(4-Methoxyphenethyl)benzoic acid

In vitro Biological Screening
(e.g., cytotoxicity, enzyme inhibition)

Identification of Biological 'Hit'

Mechanism of Action Studies
(Signaling Pathway Analysis)Lead Optimization and
Drug Development[Click to download full resolution via product page](#)

Caption: A logical progression for investigating the biological activity of a novel compound.

Conclusion

2-(4-Methoxyphenethyl)benzoic acid is a compound with established basic chemical identifiers but lacks comprehensive, experimentally validated data on its physical, chemical, and biological properties. This guide has compiled the available computed data and provided context through generalized experimental protocols and a discussion of the potential biological activities based on structurally related compounds. It is evident that significant further research is necessary to fully characterize this molecule. The information presented here serves as a starting point for researchers and drug development professionals interested in exploring the potential of 2-(4-Methoxyphenethyl)benzoic acid in their respective fields. Experimental determination of its properties and a thorough investigation of its pharmacological profile are critical next steps to unlock its potential applications.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-(4-Methoxyphenethyl)benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b133823#physical-and-chemical-properties-of-2-4-methoxyphenethyl-benzoic-acid>]

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